molecular formula C16H15N5O7S2 B601302 7-epi-Cefixime (Cefixime EP Impurity C) CAS No. 108691-83-4

7-epi-Cefixime (Cefixime EP Impurity C)

Cat. No. B601302
CAS RN: 108691-83-4
M. Wt: 453.46
InChI Key:
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Description

7-epi-Cefixime, also known as Cefixime EP Impurity C, is a chemical compound with the CAS number 108691-83-4 . Its chemical name is (6R,7S)-7-[[ (Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 7-epi-Cefixime is C16H15N5O7S2 . The structure includes a bicyclic core, a thiazole ring, and several functional groups including an ethenyl group, an aminothiazolyl group, and a carboxymethoxyimino group .

Scientific Research Applications

Solubility and Bioavailability Enhancement

7-epi-Cefixime: has been utilized in the formulation of ternary inclusion complexes to improve the solubility and oral bioavailability of Cefixime . This approach uses hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), along with N-methyl-D-glucaminet (MG), to enhance the drug’s properties. The mechanochemical strategy employed is considered “green” and sustainable.

Reference Standard for Quality Control

In the pharmaceutical industry, Cefixime EP Impurity C serves as a reference standard for quality control purposes . It is essential for the identification and quantification of impurities in Cefixime formulations, ensuring the purity and efficacy of the medication.

Research on Mechanisms of Action

The compound is used in research to investigate the mechanisms of action of Cefixime and other cephalosporin antibiotics . Understanding how these antibiotics work can lead to the development of new drugs and treatment strategies.

Synthesis of Bioactive Compounds

Cefixime EP Impurity C: can act as a starting material for the synthesis of other bioactive compounds . This application is crucial for the discovery and development of new therapeutic agents.

Photocatalytic Degradation Studies

Studies have explored the use of 7-epi-Cefixime in photocatalytic processes to degrade antibiotics in environmental settings . This research is vital for addressing the pollution caused by pharmaceutical compounds.

Physicochemical Characterization

The compound’s physicochemical properties have been extensively characterized through various analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (XRD), and Scanning Electron Microscopy (SEM) . These studies are fundamental for understanding the drug’s behavior and stability.

Mechanism of Action

properties

IUPAC Name

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9-/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-WVIRHPHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747309
Record name (6R,7S)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108691-83-4
Record name (6R,7S)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-epi-Cefixime (Cefixime EP Impurity C)
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Reactant of Route 5
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Reactant of Route 6
7-epi-Cefixime (Cefixime EP Impurity C)

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